molecular formula C16H13FN2O2S2 B5756055 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

Cat. No. B5756055
M. Wt: 348.4 g/mol
InChI Key: AKCYRRQCBSUTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα has been used in a wide range of scientific research applications. It has been found to inhibit the activity of p53, a tumor suppressor protein that plays a key role in preventing cancer. 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα has also been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. Additionally, 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα has been used to investigate the mechanisms of cell death and survival.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα involves the inhibition of the p53-MDM2 interaction. MDM2 is a protein that regulates the activity of p53 by promoting its degradation. 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα binds to MDM2, preventing it from interacting with p53 and leading to an increase in p53 activity. This increase in p53 activity can lead to cell cycle arrest, apoptosis, and other cellular responses.
Biochemical and Physiological Effects
4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα has been found to protect against ischemia-reperfusion injury in various organs, including the heart and brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα is its specificity for the p53-MDM2 interaction. This specificity allows for the selective inhibition of p53 activity without affecting other cellular processes. Additionally, 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα has been found to be stable in solution, making it a reliable tool for scientific research. However, one limitation of 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα is its relatively low potency, which can require high concentrations to achieve the desired effects.

Future Directions

There are several future directions for the use of 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα in scientific research. One area of interest is the development of more potent analogs of 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα that can achieve the desired effects at lower concentrations. Additionally, 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα has been shown to have potential therapeutic applications in cancer and other diseases, and further research is needed to explore these possibilities. Finally, 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα can be used in combination with other drugs to investigate the mechanisms of drug interactions and to develop more effective treatment strategies.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamideα involves several steps. The first step is the preparation of 4-fluoro-N-(4-nitrophenyl)benzenesulfonamide by reacting 4-fluorobenzenesulfonyl chloride with 4-nitroaniline. The second step is the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The third step is the reaction of the resulting amine with 2-methyl-4-thiazolylboronic acid to form the desired product.

properties

IUPAC Name

4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c1-11-18-16(10-22-11)12-2-6-14(7-3-12)19-23(20,21)15-8-4-13(17)5-9-15/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCYRRQCBSUTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

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